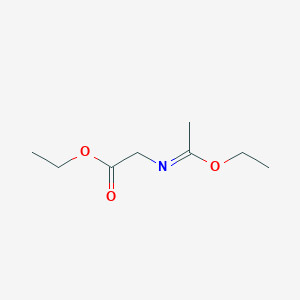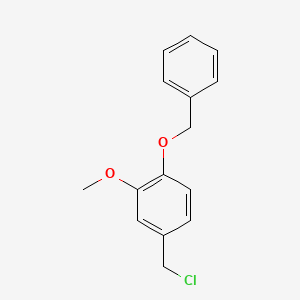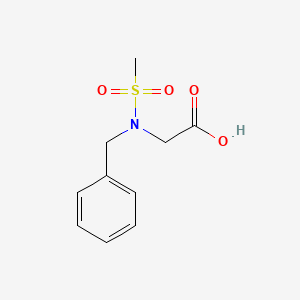
8-hydroxy-5-chloro-7-aminoquinoléine
Vue d'ensemble
Description
7-Amino-5-chloroquinolin-8-ol, also known as ACQ, is an organic compound that has been studied for its potential applications in scientific research. ACQ is a heterocyclic compound and is a derivative of quinoline, a chemical class of compounds that have been studied for their pharmacological properties. ACQ has also been investigated for its ability to act as a ligand in coordination complexes.
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
La quinoléine, qui fait partie de la structure de la « 8-hydroxy-5-chloro-7-aminoquinoléine », est un échafaudage essentiel pour les pistes de découverte de médicaments et joue un rôle majeur dans le domaine de la chimie médicinale . Elle est devenue un composé hétérocyclique essentiel en raison de ses applications polyvalentes dans les domaines de la chimie organique industrielle et synthétique .
Synthèse de composés biologiquement actifs
La quinoléine et ses analogues ont été synthétisés pour leurs activités biologiques et pharmaceutiques . Une large gamme de protocoles de synthèse ont été rapportés dans la littérature pour la construction de cet échafaudage .
Agents antibactériens
Les dérivés de la quinoléine ont montré un potentiel en tant qu'agents antibactériens à large spectre . Par exemple, un hybride couplé à la quinolone a exercé un effet potentiel contre la plupart des souches Gram-positives et Gram-négatives testées .
Ciblage des protéines bactériennes
Des essais de docking moléculaire suggèrent que les dérivés de la quinoléine pourraient cibler à la fois les protéines bactériennes LptA et Top IV, affichant ainsi un effet antibactérien à large spectre .
Études de relation structure-activité
La relation structure-activité (SAR) des dérivés de la quinoléine est un domaine de recherche active. Ces études aident à comprendre comment la structure d'une molécule est liée à son activité biologique .
Applications de la chimie verte
La quinoléine et ses dérivés ont été synthétisés en utilisant des protocoles de chimie verte, qui visent à réduire l'impact environnemental des procédés chimiques .
Mécanisme D'action
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Result of Action
Quinoline derivatives are known to have antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of quinoline derivatives .
Orientations Futures
The future directions for 7-Amino-5-chloroquinolin-8-ol and related compounds could involve further exploration of their antimicrobial, antimalarial, and anticancer activities . Additionally, the development of new drugs to treat malaria, which could potentially include 7-Amino-5-chloroquinolin-8-ol, is critically required .
Analyse Biochimique
Biochemical Properties
7-Amino-5-chloroquinolin-8-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to enzyme inhibition or activation. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 7-Amino-5-chloroquinolin-8-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of 7-Amino-5-chloroquinolin-8-ol involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 7-Amino-5-chloroquinolin-8-ol can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-5-chloroquinolin-8-ol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Amino-5-chloroquinolin-8-ol remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 7-Amino-5-chloroquinolin-8-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
7-Amino-5-chloroquinolin-8-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in the synthesis and degradation of certain metabolites, thereby altering the overall metabolic balance. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and therapeutic effects .
Transport and Distribution
The transport and distribution of 7-Amino-5-chloroquinolin-8-ol within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins. These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Amino-5-chloroquinolin-8-ol plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 7-Amino-5-chloroquinolin-8-ol is essential for elucidating its biochemical and therapeutic effects .
Propriétés
IUPAC Name |
7-amino-5-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRZBYJYLDQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



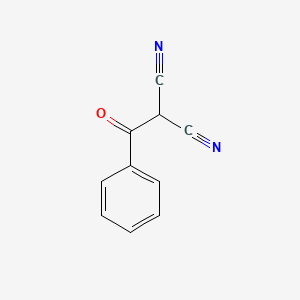
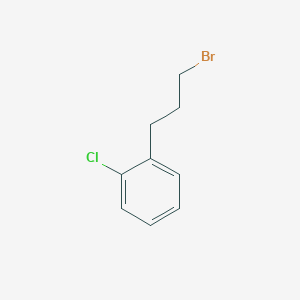
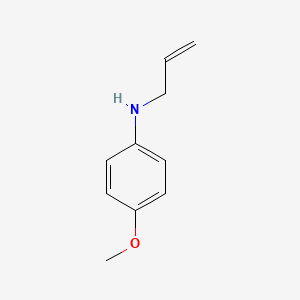
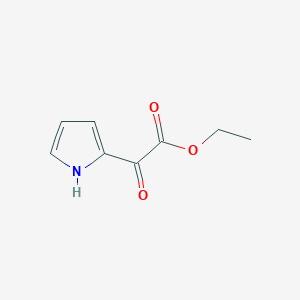
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
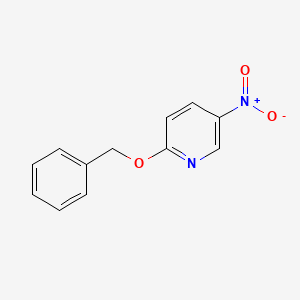
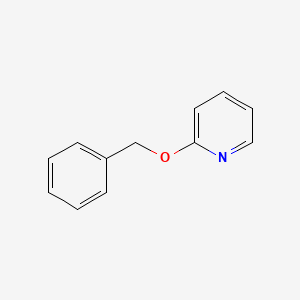

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
